molecular formula C21H17N7O3S2 B4050646 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B4050646
M. Wt: 479.5 g/mol
InChI Key: JLRFEZARFNWPLA-UHFFFAOYSA-N
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Description

2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a heterocyclic organic compound featuring a triazinoindole core linked via a sulfanyl group to a butanamide side chain, which is further substituted with a 6-nitrobenzothiazole moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and material science applications. Key structural elements include:

  • Triazinoindole core: A fused triazine-indole system with a methyl group at position 3.
  • 6-Nitrobenzothiazole: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3S2/c1-3-15(19(29)24-20-22-13-9-8-11(28(30)31)10-16(13)33-20)32-21-23-18-17(25-26-21)12-6-4-5-7-14(12)27(18)2/h4-10,15H,3H2,1-2H3,(H,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRFEZARFNWPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NC4=C(C5=CC=CC=C5N4C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole and benzothiazole intermediates, which are then coupled through a series of reactions involving thiolation and amidation. Common reagents used in these reactions include sulfur-containing compounds, amines, and nitrobenzothiazoles. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties. The compound’s structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials. Its chemical stability and reactivity make it suitable for creating advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazinoindole and benzothiazole moieties are likely involved in these interactions, potentially affecting signaling pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s uniqueness arises from its combination of triazinoindole and nitrobenzothiazole moieties. Below is a comparison with structurally related compounds:

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound Triazinoindole + Benzothiazole 5-Methyl (triazinoindole); 6-Nitro (benzothiazole) Likely enzyme inhibition (inferred) Synthesized via methods in
N-(4-Phenyl-1,3-thiazol-2-yl)-2-(5H-triazino[5,6-b]indol-3-ylsulfanyl)butanamide Triazinoindole + Thiazole Phenyl (thiazole) Antimicrobial activity
2-[(5-Ethyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide Triazinoindole + Methoxyphenyl 5-Ethyl (triazinoindole); 2-Methoxy (phenyl) Anticancer (preliminary data)
N-(4-Chlorophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide Triazinoindole + Chlorophenyl 5-Methyl (triazinoindole); 4-Chloro (phenyl) Quorum-sensing inhibition in P. aeruginosa
2-({5-Benzyl-triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-thiazol-2-YL)acetamide Triazinoindole + Thiazole Benzyl (triazinoindole); Methyl (thiazole) Material science applications
Key Observations:
  • Biological Activity : The presence of a nitro group may confer distinct activity profiles, as seen in analogs where electron-withdrawing groups enhance enzyme inhibition (e.g., ).
Table 2: Physicochemical Properties of Selected Analogs
Compound Molecular Weight (g/mol) Solubility Stability Synthesis Yield
Target Compound ~500 (estimated) Low in water; soluble in DMSO Light-sensitive Not reported
N-(4-Chlorophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide 388.8 DMSO-soluble Stable at RT 31%
2-[(5-Ethyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide 421.5 Ethanol-soluble Hydrolysis-prone >98% purity
2-({5-Benzyl-triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-thiazol-2-YL)acetamide 522.6 Chloroform-soluble Air-stable 70–80%
Key Insights:
  • Synthesis Challenges : The target compound’s nitro group may complicate synthesis due to its reactivity, requiring controlled conditions (e.g., low temperature, inert atmosphere) as seen in .
  • Stability : Nitro-containing compounds often exhibit photodegradation risks, necessitating storage in dark, cool environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

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